
5,5-Dimethyloct-7-EN-2-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyloct-7-EN-2-YN-1-OL is an organic compound with the molecular formula C10H16O. It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile compound in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyloct-7-EN-2-YN-1-OL typically involves the reaction of a methylheptene solution containing potassium hydroxide. The gas mixture is compressed to 2.0–2.5 MPa by a compressor, liquefied in a high-position cooling tower, and then introduced into the reaction tower through a bottom discharge pipe . The reaction temperature is maintained at 35–40°C, and the reaction pressure is 2.0–2.5 MPa with a reaction time of 2–3 hours .
Industrial Production Methods
Industrial production methods for this compound involve similar reaction conditions but on a larger scale. The reaction liquid enters the flash tank through the discharge tube of the reaction tower, and the flashing temperature is maintained at 50–70°C .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyloct-7-EN-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the alkyne position.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for deprotonation, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyloct-7-EN-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of perfumes, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyloct-7-EN-2-YN-1-OL involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. Its effects are mediated through its functional groups, which can undergo oxidation, reduction, and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyloct-6-en-1-yn-3-ol: This compound has a similar structure but differs in the position of the functional groups.
Isophthalic acid, 2,7-dimethyloct-7-en-5-yn-4-yl hexyl ester: Another compound with a similar backbone but different functional groups.
Uniqueness
5,5-Dimethyloct-7-EN-2-YN-1-OL is unique due to its specific combination of alkene and alkyne functional groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
116440-76-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
5,5-dimethyloct-7-en-2-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-7-10(2,3)8-5-6-9-11/h4,11H,1,7-9H2,2-3H3 |
InChI-Schlüssel |
PTRLWIBDJWWMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC=C)CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



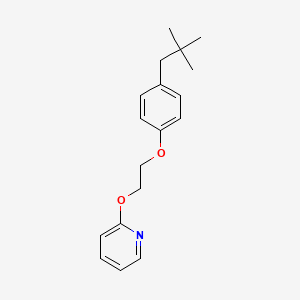
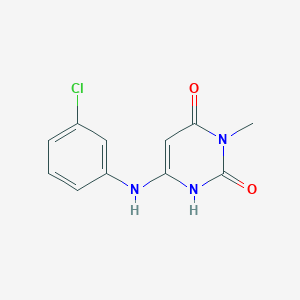

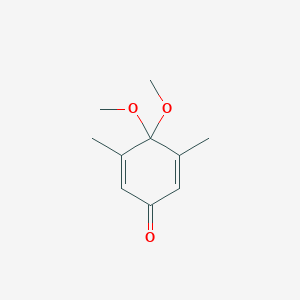

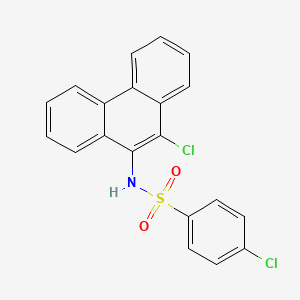
![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)
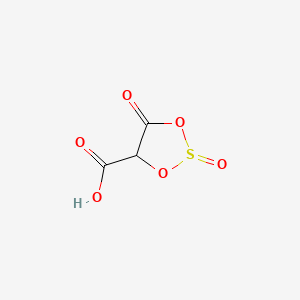
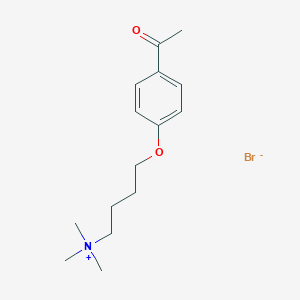
methanone](/img/structure/B14299663.png)
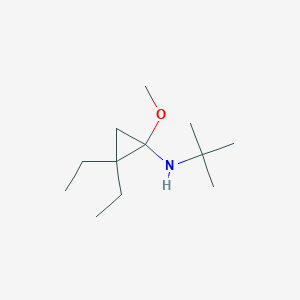
![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)

